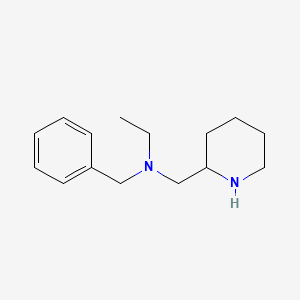

Benzyl-ethyl-piperidin-2-ylmethyl-amine

Description

Significance of Piperidine (B6355638) Scaffold in Drug Discovery and Development

The piperidine scaffold, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, frequently appearing in the architecture of numerous pharmaceuticals. smolecule.comnih.gov Its prevalence stems from its ability to introduce favorable physicochemical properties into a molecule, such as modulating lipophilicity and basicity, which can enhance pharmacokinetic profiles. nih.gov The flexible, chair-like conformation of the piperidine ring allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets. nih.gov

This structural versatility has led to the incorporation of the piperidine moiety into a wide array of drug classes, targeting a diverse range of medical conditions. smolecule.com Notably, piperidine derivatives are integral to drugs with applications in oncology, infectious diseases, and neurodegenerative disorders like Alzheimer's disease. smolecule.com The ability to readily synthesize and modify the piperidine ring further cements its status as a valuable building block in the quest for new and improved medicines. smolecule.com

Table 1: Examples of Therapeutic Areas with Piperidine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Analgesics, Stimulants |

| Oncology | Kinase Inhibitors, Hormone Modulators |

| Infectious Diseases | Antivirals, Antibacterials, Antiparasitics |

| Cardiovascular | Antiarrhythmics, Antihypertensives |

| Allergy | Antihistamines |

This table provides a generalized overview and is not exhaustive.

Overview of Biologically Active Amine-Containing Pharmaceutical Agents

The amine functional group is a fundamental component of a vast number of biologically active compounds, including many pharmaceuticals. The nitrogen atom in an amine possesses a lone pair of electrons, rendering it basic and nucleophilic, which are key features for interacting with biological macromolecules. These interactions can range from forming hydrogen bonds to participating in ionic interactions with receptor sites, enzymes, and other cellular components.

Many neurotransmitters, such as serotonin (B10506) and dopamine (B1211576), are primary amines, and thus, many drugs that target the central nervous system are designed as amine-containing molecules to mimic or modulate the action of these endogenous compounds. The biological activity of amine-containing drugs is broad, encompassing roles as enzyme inhibitors, receptor agonists or antagonists, and modulators of ion channels. The ability to fine-tune the steric and electronic properties of the amine and its surrounding molecular framework allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

Contextualization of Benzyl-ethyl-piperidin-2-ylmethyl-amine within Contemporary Medicinal Chemistry Research

Benzyl-ethyl-piperidin-2-ylmethyl-amine is a substituted piperidine derivative with the chemical formula C15H24N2. Its structure features a piperidine ring substituted at the 2-position with a methylamine (B109427) group, which is further functionalized with ethyl and benzyl (B1604629) groups on the amine nitrogen.

While specific peer-reviewed research on the biological activity of Benzyl-ethyl-piperidin-2-ylmethyl-amine is not extensively available in the public domain, its structural motifs are present in compounds with known pharmacological relevance. The benzylpiperidine and benzylpiperazine cores, for instance, have been explored for the development of reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in nociception, inflammation, and cancer. The presence of a flexible ethyl and a more rigid benzyl group on the exocyclic nitrogen suggests a potential for varied interactions within a binding pocket.

The broader class of 2-aminomethylpiperidines has been investigated for a range of biological activities. For example, some derivatives have been explored for their potential as modulators of the central nervous system. The specific substitution pattern in Benzyl-ethyl-piperidin-2-ylmethyl-amine would influence its lipophilicity, pKa, and conformational preferences, all of which are critical determinants of its potential biological activity. One chemical vendor has noted that research indicates this compound may possess significant biological activity, particularly in neuropharmacology, though this is not independently substantiated in primary scientific literature. smolecule.com

Given the established importance of the substituted piperidine scaffold, Benzyl-ethyl-piperidin-2-ylmethyl-amine can be considered a compound of interest for screening in various biological assays, particularly those related to neurological disorders. Its structural similarity to other biologically active piperidine derivatives makes it a candidate for further investigation in drug discovery programs. However, without dedicated studies, its specific targets and therapeutic potential remain speculative.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-(piperidin-2-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-17(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16-15/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSFSWBSRODXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235938 | |

| Record name | N-Ethyl-N-(phenylmethyl)-2-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197638-84-9 | |

| Record name | N-Ethyl-N-(phenylmethyl)-2-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197638-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-(phenylmethyl)-2-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Piperidine (B6355638) Ring Formation and Stereocontrol

The formation of the piperidine core is a critical step in the synthesis of these molecules. Both intramolecular and intermolecular strategies are utilized, with a significant focus on controlling the stereochemistry at the C2 position.

Intramolecular cyclization is a common and effective method for constructing the piperidine ring. nih.gov These approaches often involve the formation of a carbon-nitrogen bond within a linear precursor molecule.

Reductive Amination/Cyclization Cascade: One approach involves an iron-catalyzed reductive amination of ω-amino fatty acids. Phenylsilane plays a crucial role in this reaction by promoting the formation and reduction of an imine, initiating cyclization, and reducing the piperidinone intermediate. nih.gov

Radical Cyclization: Stereoselective radical cyclization of 1,6-enynes can be initiated through borane (B79455) addition and subsequent oxidation to form the piperidine ring. nih.gov Another method involves a 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which has been shown to produce 2,4,5-trisubstituted piperidines. nih.govacs.org

Hydroamination/Cyclization Cascade: An acid-mediated functionalization of alkynes with enamine formation generates an iminium ion, which upon subsequent reduction, leads to the formation of the piperidine ring. nih.gov

Electrophilic-Induced Cyclization: Amino-iodo cyclization has been used to prepare 2-trifluoromethylpipecolic acid derivatives from ω-unsaturated imines. mdpi.com

A summary of intramolecular cyclization approaches is presented in the table below.

Table 1: Intramolecular Cyclization Methods for Piperidine Synthesis| Method | Catalyst/Reagent | Key Intermediates | Reference |

|---|---|---|---|

| Reductive Amination | Iron Complex / Phenylsilane | Imine, Piperidinone | nih.gov |

| Radical Cyclization | Borane / Oxidizing Agent | Radical Species | nih.gov |

| Hydroamination | Acid | Enamine, Iminium Ion | nih.gov |

Intermolecular annulation involves the reaction of two separate components to form the piperidine ring. nih.gov These methods often provide a convergent approach to complex piperidine structures.

[5+1] Annulation: A common strategy is the [5+1] annulation, which typically involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine. nih.gov A hydrogen borrowing [5+1] annulation method has been reported, which proceeds via two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov

[4+2] Cycloaddition: The Diels-Alder reaction of 1,2,4-triazines with cyclic enamines provides a route to annulated 2,2'-bipyridines containing a piperidine ring. nih.gov This approach allows for the synthesis of both symmetrical and unsymmetrical derivatives. nih.gov

Tunable Annulations: Divergent intermolecular coupling strategies using radical-to-polar mechanistic switching can access diverse N-heterocycles, including piperidines, directly from olefins through tunable [3+2] and [4+2] annulations. rsc.org

The table below summarizes key intermolecular annulation methods.

Table 2: Intermolecular Annulation Methods for Piperidine Synthesis| Method | Reactants | Catalyst/Reagent | Reference |

|---|---|---|---|

| [5+1] Annulation | Amine, Aldehyde/Ketone | Iridium(III) Complex | nih.gov |

| [4+2] Cycloaddition | 1,2,4-Triazine, Enamine | --- | nih.gov |

Controlling the stereochemistry of the piperidine ring, particularly at the 2-position, is crucial for the biological activity of many derivatives. researchgate.net Several enantioselective methods have been developed to achieve this.

Asymmetric Hydrogenation: The asymmetric hydrogenation of 2-substituted pyridines is a widely studied method. researchgate.net Iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity. researchgate.net Another approach utilizes an Ir-catalyst with the MeO-BoQPhos ligand for the enantioselective hydrogenation of 2-alkylpyridines. nih.gov

Biocatalytic Approaches: Transaminases have been employed for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excesses. nih.govacs.org This method offers access to both enantiomers by selecting the appropriate transaminase. nih.govacs.org

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries, such as those derived from phenylglycinol or sugars, provides a reagent-controlled method for enantioselective piperidine synthesis. rsc.org Catalytic enantioselective methods, like the bromocyclization of olefinic amides using amino-thiocarbamate catalysts, have also been developed. rsc.org

The following table details various enantioselective synthesis methods.

Table 3: Enantioselective Synthesis of 2-Substituted Piperidines| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium Catalyst | N-benzylpyridinium salts | High enantioselectivity for α-(hetero)aryl piperidines. | researchgate.net |

| Asymmetric Hydrogenation | Ir/MeO-BoQPhos | 2-alkylpyridines | Provides enantioenriched 2-alkyl piperidines. | nih.gov |

| Biocatalysis | Transaminases | ω-chloroketones | Access to both enantiomers with high ee. | nih.govacs.org |

Introduction and Derivatization of Amine Functionalities

Once the piperidine ring is formed, the next crucial steps involve the introduction and modification of the amine functionalities, namely the aminomethyl and ethylamine (B1201723) moieties, as well as the benzyl (B1604629) and ethyl substituents on the nitrogen atoms.

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds and is central to the synthesis of the aminomethyl and ethylamine side chains. researchgate.net This two-step process involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.net

Borane-Pyridine Complex: The borane-pyridine complex (BAP) has been found to be an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with a variety of aldehydes. tandfonline.comtandfonline.com This method is compatible with both protic and aprotic solvents. tandfonline.com

Sodium Triacetoxyborohydride (B8407120): For the reductive alkylation of secondary amines, such as the introduction of methyl and ethyl groups, sodium triacetoxyborohydride is a commonly used reducing agent. nih.gov

Catalytic Hydrogenation: Catalytic hydrogenation, often using palladium on carbon (Pd/C), is another established method for reductive amination. researchgate.net

Natural Transamination-Imine Reduction: A novel biosynthetic pathway for piperidine formation involves a transamination-imine reduction sequence. sjtu.edu.cn

The table below provides an overview of reductive amination techniques.

Table 4: Reductive Amination Techniques| Reducing Agent | Substrates | Key Features | Reference |

|---|---|---|---|

| Borane-Pyridine Complex (BAP) | Piperidines, Aldehydes | Less toxic alternative to NaCNBH3. | tandfonline.comtandfonline.com |

| Sodium Triacetoxyborohydride | Secondary Amines, Aldehydes | Effective for reductive alkylation. | nih.gov |

| H2, Pd/C | Amines, Carbonyls | Widely used catalytic method. | researchgate.net |

The introduction of benzyl and ethyl groups onto the nitrogen atoms of the piperidine ring and the side-chain amine is typically achieved through alkylation or arylation reactions.

N-Alkylation with Alkyl Halides: A straightforward method for N-alkylation involves reacting the piperidine with an alkyl halide, such as an alkyl bromide or iodide. researchgate.net The reaction can be performed in the presence of a base like potassium carbonate in a solvent like DMF to neutralize the acid formed and drive the reaction to completion. researchgate.net

Stereoselective N-Alkylation: The stereochemistry of N-alkylation has been studied, revealing that the reaction of 4-tert-butylpiperidine (B1294329) derivatives with alkyl p-toluenesulfonates preferentially introduces the alkyl group in an axial position (cis to the 4-tert-butyl group). acs.orgacs.org

Reductive Alkylation: As mentioned previously, reductive alkylation using a carbonyl compound and a reducing agent is a common method for introducing alkyl groups. google.com

Diastereoselective Arylation: Highly diastereoselective arylations of substituted piperidines have been achieved, allowing for the introduction of aryl groups with good stereocontrol. acs.org

A summary of these strategies is presented in the table below.

Table 5: Alkylation and Arylation Strategies| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3) | Direct introduction of alkyl groups. | researchgate.net |

| Stereoselective N-Alkylation | Alkyl p-toluenesulfonate | Preferential axial alkylation. | acs.orgacs.org |

| Reductive Alkylation | Carbonyl Compound, Reducing Agent | Versatile method for N-alkylation. | google.com |

Synthesis of Diverse Analogs and Libraries

The synthesis of diverse analogs of "Benzyl-ethyl-piperidin-2-ylmethyl-amine" is crucial for investigating the impact of structural modifications on its properties. The piperidine ring, the secondary amine, the ethyl group, and the benzyl group all provide opportunities for chemical modification.

Parallel synthesis has become an indispensable tool for accelerating the drug discovery process by allowing for the simultaneous synthesis of a large number of compounds in a spatially separated manner. uniroma1.it This approach is highly amenable to the creation of libraries of "Benzyl-ethyl-piperidin-2-ylmethyl-amine" analogs. The core principle involves the use of multi-well plates or specialized reaction blocks where different starting materials can be reacted with a common set of reagents, or vice versa, to generate a library of related products. youtube.com

Solution-phase parallel synthesis is a particularly effective method for generating chemical libraries, as it avoids the complexities of solid-phase synthesis while still allowing for high-throughput production. nih.gov For the synthesis of a library based on the "Benzyl-ethyl-piperidin-2-ylmethyl-amine" scaffold, a matrix approach can be adopted. This would involve reacting a set of substituted piperidin-2-ylmethylamine cores with a variety of aldehydes or ketones via reductive amination to introduce diversity at the N-benzyl position. Further diversification could be achieved by using a range of alkylating agents to modify the ethylamino group.

High-throughput chemistry platforms often employ automated liquid handlers and reaction blocks to perform these reactions efficiently. youtube.com The resulting libraries can then be screened to identify compounds with desired characteristics. For instance, a library of piperidine derivatives was successfully generated using parallel synthesis to target the nociceptin (B549756) receptor. nih.gov

To illustrate the concept of a parallel synthesis approach for generating analogs of "Benzyl-ethyl-piperidin-2-ylmethyl-amine," a hypothetical library synthesis is presented in the table below. This library could be constructed from a common precursor, N-ethyl-piperidin-2-ylmethylamine, and a diverse set of commercially available aldehydes.

Table 1: Representative Library of Analogs via Parallel Reductive Amination

" width="800" height="300" style="border:none;">

Precursor-based synthetic routes offer a powerful and flexible approach to generating analogs of "Benzyl-ethyl-piperidin-2-ylmethyl-amine." This strategy involves the synthesis of a key intermediate or precursor that can be readily modified in the final steps to produce a variety of target compounds. This approach is particularly useful for creating focused libraries for structure-activity relationship (SAR) studies.

A relevant example can be found in the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share a similar N-benzylpiperidine core. The synthesis of these compounds often starts from a suitable piperidine precursor, which is then elaborated through a series of chemical transformations.

For instance, the synthesis of analogs can commence from N-benzyl-4-piperidone. A Strecker condensation can be employed to introduce a cyanoamino group, which is subsequently hydrolyzed to an amide. Alkylation and further modifications can then be performed to generate a diverse set of analogs. In a reported synthesis, [1-Benzyl-4-(phenylamino) piperidin-4-yl] methanol (B129727) was prepared from N-benzyl-4-carboxy-4-anilinopiperidine sodium salt via reduction with lithium aluminum hydride.

The synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlights a precursor-based approach where the final benzoylation step allows for the introduction of various substituents on the benzoyl moiety. This strategy enables the systematic exploration of the SAR of this particular region of the molecule. A selection of synthesized analogs from the literature is presented in the table below.

Table 2: Examples of Analogs Synthesized via a Precursor-Based Route

" width="800" height="250" style="border:none;">

These precursor-based strategies, coupled with modern synthetic techniques, provide a robust platform for the generation of a wide range of analogs of "Benzyl-ethyl-piperidin-2-ylmethyl-amine," facilitating detailed investigations into their chemical and biological properties.

Structure Activity Relationship Sar Investigations

Influence of the Benzyl (B1604629) Moiety on Ligand-Target Interactions

The benzyl group is a critical pharmacophoric element in many piperidine-based ligands, often engaging in significant interactions within receptor binding pockets. Docking studies of N-benzylpiperidine derivatives have identified key π-π stacking interactions between the benzyl group's aromatic ring and phenylalanine residues, such as Phe410, in receptors like the dopamine (B1211576) D4 receptor. nih.gov The nature and position of substituents on this benzyl ring can modulate binding affinity and selectivity.

SAR studies on N-benzylpiperidine analogs targeting the dopamine transporter (DAT) have shown that the electronic properties of substituents are crucial. nih.govnih.gov The introduction of electron-withdrawing groups on the phenyl ring generally enhances potency at the DAT. nih.gov Furthermore, modifying the benzyl's phenyl ring with various 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents has been systematically explored. nih.gov These studies revealed that potency is sensitive to the size and nature of the substituent, with a 4'-vinyl group yielding the most potent compound in one series of DAT inhibitors. nih.gov

Strategic replacement of the benzyl's phenyl ring with other aromatic systems, such as α- and β-naphthyl groups, has also been investigated to probe the steric and electronic requirements of the binding pocket. nih.gov In some scaffolds, such as those targeting the monoacylglycerol lipase (B570770) (MAGL) enzyme, the benzyl moiety serves as an anchor onto which various substituents can be added to optimize interactions. unisi.it

| Modification to Benzyl Moiety | Effect on Activity | Target Example | Citation |

| Substituent on Phenyl Ring | |||

| 4'-Alkenyl (e.g., vinyl) | Increased potency | Dopamine Transporter (DAT) | nih.gov |

| Electron-Withdrawing Groups | Enhanced potency | Dopamine Transporter (DAT) | nih.gov |

| Ring Replacement | |||

| Phenyl to Naphthyl | Modulated activity | Dopamine Transporter (DAT) | nih.gov |

| Docking Interaction | |||

| π-π stacking | Key binding interaction | Dopamine D4 Receptor (Phe410) | nih.gov |

Impact of the Ethyl Substituent and Alkyl Chain Length on Pharmacological Profiles

The N-alkyl substituent on the piperidine (B6355638) nitrogen plays a pivotal role in determining both the potency and selectivity of a ligand. In the context of sigma (σ) receptor ligands, the size of this alkyl group is a key determinant of the pharmacological profile. For instance, a series of 4-(2-aminoethyl)piperidine derivatives showed that a small N-methyl group resulted in high σ1 receptor affinity, whereas analogs with a larger N-ethyl group, a tosyl group, or an unsubstituted N-H exhibited significantly lower σ1 affinity. nih.govnih.gov

Interestingly, while the N-ethyl substituent leads to reduced σ1 affinity, it can simultaneously increase affinity for other receptor subtypes. Piperidine derivatives bearing an N-ethyl moiety were found to have a higher affinity for the σ2 receptor. nih.gov This highlights how subtle changes to the N-alkyl group can switch selectivity between closely related receptor subtypes.

The length of the alkyl chain connecting different parts of the molecule also has a profound impact. Extending the linker between the basic piperidine nitrogen and a terminal phenyl group from a single methylene (B1212753) unit (a benzyl group) to three methylene units (a 3-phenylpropyl group) resulted in a decrease in σ1 affinity. nih.gov This suggests that an optimal distance and orientation between key pharmacophoric elements are required for effective receptor binding.

| Compound/Modification | N-Substituent | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ1:σ2) | Citation |

| Analog 1 | -CH₃ | High Affinity | Lower Affinity | High σ1 Selectivity | nih.gov |

| Analog 2 | -CH₂CH₃ (Ethyl) | Considerably Lower Affinity | Higher Affinity | Lower σ1 Selectivity | nih.gov |

| Analog 3 | -H | Considerably Lower Affinity | N/A | N/A | nih.gov |

Modulation of Biological Activity by Piperidine Ring Substitution Pattern

The point of attachment to the piperidine ring dramatically affects a compound's properties. The parent compound, "Benzyl-ethyl-piperidin-2-ylmethyl-amine," is a piperidin-2-yl derivative. Comparing such structures to their piperidin-4-yl analogs reveals significant differences in activity and synthetic accessibility.

For instance, studies on 5-HT1A receptor agonists found that placing a fluorine atom at the C-4 position of the piperidine ring was uniquely effective at enhancing oral activity compared to other positions. nih.gov In the development of dopamine D4 receptor antagonists, researchers compared 3-O-piperidine and 4-O-piperidine scaffolds. nih.gov The 4-O-piperidine scaffold, in addition to retaining activity, offered the advantage of eliminating a chiral center, thereby simplifying synthesis and subsequent diversification efforts. nih.gov

Conversely, research on σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold (a piperidin-4-yl system) has demonstrated high affinity, particularly for N-methyl derivatives. nih.govunityfvg.it This indicates that the piperidin-4-yl scaffold is also highly effective for certain targets. The transition from a flexible piperidin-4-ylmethylamine to a more conformationally constrained cis-3,6-disubstituted piperidine has been used as a strategy to develop novel templates for high-affinity dopamine transporter inhibitors. nih.gov

| Scaffold Type | Target | Key Finding | Citation |

| Piperidin-4-yl | 5-HT1A Receptor | Fluorine at C-4 position enhanced oral activity. | nih.gov |

| Piperidin-4-yl | Dopamine D4 Receptor | 4-O-piperidine scaffold was active and achiral. | nih.gov |

| Piperidin-4-yl | σ1 Receptor | 4-(2-aminoethyl)piperidine scaffold yielded high-affinity ligands. | nih.govunityfvg.it |

| Piperidin-2-yl | General | Represents a distinct structural class with different conformational properties. |

The three-dimensional arrangement of atoms is paramount in molecular recognition. Opioid receptors, for example, can distinguish between the enantiotopic edges of a piperidine ring. nih.gov In a study of 1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers, the (-)-(2S,4R) isomer was found to be approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart. nih.gov This stark difference underscores the high degree of stereospecificity in the ligand-receptor interaction and suggests that the piperidine ring binds within a well-defined subsite cleft. nih.gov

This stereoselectivity is not limited to opioid receptors. In a series of potent dopamine transporter (DAT) inhibitors based on a 3,6-disubstituted piperidine core, separation of the racemic mixture into its constituent enantiomers revealed significant differences in affinity. nih.gov The absolute configuration of the more potent enantiomer was determined to be (S,S), and it exhibited the highest potency for the DAT among all related compounds tested. nih.gov These findings confirm that stereochemistry is a critical determinant of both potency and selectivity in piperidine-based ligands.

| Compound Series | Stereoisomers | Relative Potency/Activity | Target | Citation |

| beta-Prodine analog | (-)-(2S,4R) vs (+)-(2R,4S) | (-)-isomer was ~10x more potent | Opioid Receptor | nih.gov |

| cis-3,6-disubstituted piperidine | (S,S)-(-) vs (R,R)-(+) | (S,S)-(-) enantiomer had highest DAT affinity | Dopamine Transporter (DAT) | nih.gov |

Contribution of the Aminomethyl Group to Target Recognition and Efficacy

The aminomethyl group (-CH₂-NH-) serves as a crucial linker and a key interactive element. In compounds based on 2-aminomethylpiperidine, this group properly orients the piperidine ring and its substituents within the binding site. nih.gov The nitrogen atom within this group is typically basic and can form critical hydrogen bonds or salt bridge interactions with acidic amino acid residues (e.g., glutamate (B1630785), aspartate) in the target protein. unityfvg.it

Molecular dynamics simulations of σ1 receptor ligands have shown that the basic nitrogen of an aminoethyl side chain is involved in direct interactions with key residues like Glu172. unityfvg.it The methylene linker (-CH₂-) provides conformational flexibility, allowing the terminal amine to adopt an optimal position for binding, while the piperidine ring itself induces a degree of rigidity that can enhance binding stability. nih.gov The use of building blocks like 2-(aminomethyl)piperidine (B33004) in synthesis highlights the recognized importance of this structural motif for achieving biological activity. sigmaaldrich.com

Strategic Bioisosteric Replacements within the Chemical Scaffold

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to optimize lead compounds. nih.govcambridgemedchemconsulting.com This approach can be used to improve potency, enhance metabolic stability, increase solubility, or alter pharmacokinetic properties. nih.gov

Within piperidine-based scaffolds, various bioisosteric replacements have been explored. A telling example comes from the development of inhibitors for MenA, an enzyme in Mycobacterium tuberculosis. nih.gov In this case, the basic piperidine moiety was replaced with a bioisosteric amide group. While this non-classical replacement successfully improved some drug-like properties, such as calculated lipophilicity (cLogP), it almost completely abolished the MenA inhibitory activity. nih.gov This result powerfully demonstrates the essential role of the basic nitrogen of the piperidine ring for activity in that specific series, likely for a key ionic or hydrogen-bonding interaction.

Other bioisosteric strategies include scaffold hopping, where the entire piperidine core might be replaced by another heterocycle like a pyrrolidine (B122466) or morpholine, or the replacement of the benzyl group with other aromatic or heteroaromatic rings. mdpi.comnih.gov The success of such a replacement is highly context-dependent; for example, replacing a pyrimidine (B1678525) nitrogen with a C-H group in a pyridine (B92270) ring was found to eliminate a critical hydrogen bond-accepting function, leading to inactive compounds. nih.gov

| Original Group | Bioisosteric Replacement | Purpose/Outcome | Citation |

| Piperidine Ring | Amide | To improve drug-like properties. Resulted in loss of activity. | nih.gov |

| Piperidine Ring | Pyrrolidine, Morpholine | To modulate activity and properties. Relative potency: Piperidine > Pyrrolidine > Morpholine. | mdpi.com |

| Carboxylic Acid | Acylsulfonamide | To maintain acidic interaction while improving other properties. | nih.gov |

| Pyrimidine N-atom | Pyridine C-H group | Explored SAR. Resulted in loss of a key H-bond interaction and activity. | nih.gov |

Molecular Mechanisms of Action and Biological Target Engagement

Identification of Putative Biological Targets

In silico prediction tools and structure-activity relationship studies of analogous compounds suggest that Benzyl-ethyl-piperidin-2-ylmethyl-amine may interact with a range of biological targets, including receptors, enzymes, and neurotransmitter transporters. clinmedkaz.org The unique combination of a benzyl (B1604629) group, a piperidine (B6355638) ring, and a flexible ethyl-aminomethyl side chain allows for diverse binding possibilities.

Receptor Binding and Allosteric/Orthosteric Modulation

The N-benzylpiperidine scaffold is a key feature in many ligands for various receptors, particularly sigma (σ) receptors and certain chemokine receptors.

Sigma (σ) Receptors: Numerous N-benzylpiperidine derivatives exhibit high affinity for σ₁ and σ₂ receptors. researchgate.net The piperidine nitrogen, in its protonated state, often forms a crucial salt bridge with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) within the receptor's binding pocket. nih.gov For instance, in studies of related compounds, the benzyl group engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine (Tyr) and phenylalanine (Phe). csic.es The ethyl-aminomethyl side chain at the 2-position could further modulate binding affinity and selectivity. Depending on its conformation, this side chain could form additional hydrogen bonds or hydrophobic interactions within the binding site. Molecular docking studies on similar ligands have shown that the orientation within the binding site, and thus whether the interaction is orthosteric or allosteric, can be influenced by the nature and position of substituents on the piperidine ring. nih.gov

Chemokine Receptors: The N-benzylpiperidine structure is also an essential pharmacophore for antagonists of the CC chemokine receptor-3 (CCR3). nih.gov In these antagonists, the benzylpiperidine moiety anchors the molecule to the receptor, while other substituents contribute to the high-affinity binding. It is plausible that Benzyl-ethyl-piperidin-2-ylmethyl-amine could exhibit some affinity for this class of receptors.

Predicted Receptor Interactions for Benzyl-ethyl-piperidin-2-ylmethyl-amine Analogs

| Receptor Target | Key Interacting Residues (Predicted) | Type of Interaction | Reference |

|---|---|---|---|

| Sigma-1 (σ₁) Receptor | Glu172, Asp126, Phe107 | Salt Bridge, Hydrogen Bond, π-cation | nih.gov |

| Sigma-2 (σ₂) Receptor | His21, Met59, Phe66, Asp29, Glu73 | Hydrophobic, π-anion | csic.es |

| CC Chemokine Receptor-3 (CCR3) | Not specified in detail | Pharmacophore-based binding | nih.gov |

Enzyme Inhibition and Activation Profiles

The structural motifs present in Benzyl-ethyl-piperidin-2-ylmethyl-amine are also found in various enzyme inhibitors, most notably acetylcholinesterase (AChE).

Butyrylcholinesterase (BuChE) Inhibition: Some N-benzylpiperidine derivatives also show inhibitory activity against BuChE, an enzyme with a similar function to AChE. nih.gov The larger and more flexible active site of BuChE compared to AChE may accommodate the Benzyl-ethyl-piperidin-2-ylmethyl-amine structure differently, potentially leading to a distinct inhibition profile.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: Recent research has identified benzylpiperidine-based compounds as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. unisi.it The inhibition is typically driven by interactions within the enzyme's active site, and the specific substituents on the piperidine and benzyl rings are crucial for potency and selectivity.

Predicted Enzyme Inhibition Profiles for Benzyl-ethyl-piperidin-2-ylmethyl-amine Analogs

| Enzyme Target | Predicted Activity | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Tyr341, Trp286, Tyr337 | nih.govmdpi.com |

| Butyrylcholinesterase (BuChE) | Potential Inhibition | Interactions within the active site gorge | nih.gov |

| Monoacylglycerol Lipase (MAGL) | Potential Reversible Inhibition | Binding within the active site | unisi.it |

Neurotransmitter Transporter Interaction Studies

The phenethylamine-like backbone embedded within the structure of Benzyl-ethyl-piperidin-2-ylmethyl-amine suggests a potential for interaction with neurotransmitter transporters.

Dopamine (B1211576) Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET): The benzylpiperidine derivative methylphenidate is a well-known norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org It acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). The structural similarity suggests that Benzyl-ethyl-piperidin-2-ylmethyl-amine could also bind to and potentially inhibit these transporters.

Ligand-Protein Interaction Dynamics and Conformational Changes

The interaction of a flexible ligand like Benzyl-ethyl-piperidin-2-ylmethyl-amine with a protein target is a dynamic process that involves conformational changes in both the ligand and the protein. Molecular dynamics simulations of related N-benzylpiperidine derivatives binding to targets like AChE and sigma receptors have provided insights into these dynamic interactions. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For piperidine (B6355638) derivatives, this method is crucial for understanding their interactions with protein targets. tandfonline.comtandfonline.com In the case of Benzyl-ethyl-piperidin-2-ylmethyl-amine, docking studies would be employed to predict its binding mode within the active sites of various potential receptors.

Research on structurally related N-benzylpiperidine compounds has shown their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. nih.gov Docking simulations of these derivatives into the active sites of AChE and BuChE have revealed key interactions. For instance, the benzyl (B1604629) group often engages in π-π stacking interactions with aromatic residues like tryptophan and tyrosine, while the protonated piperidine nitrogen can form crucial hydrogen bonds or ionic interactions with acidic residues such as aspartate. nih.gov

A hypothetical docking study of Benzyl-ethyl-piperidin-2-ylmethyl-amine into the active site of a target protein, for example, the µ-opioid receptor, could yield results as summarized in the table below. Such studies on similar piperidine derivatives have highlighted interactions with residues like ASP147 and TYR148 as being critical for binding affinity. tandfonline.com

Table 1: Representative Molecular Docking Results for Benzyl-ethyl-piperidin-2-ylmethyl-amine with a Hypothetical Protein Target

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| μ-Opioid Receptor (Hypothetical) | -9.8 | ASP147, TYR148, TRP318 | Ionic, Hydrogen Bond, π-π Stacking |

| Acetylcholinesterase (Hypothetical) | -10.5 | TRP84, PHE330, ASP72 | π-π Stacking, Cation-π, Hydrogen Bond |

| Dopamine (B1211576) D2 Receptor (Hypothetical) | -9.2 | ASP119, SER193, PHE389 | Ionic, Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com For piperidine derivatives, QSAR studies have been successfully used to predict their activity against various targets, including cancer cell lines and receptors in the central nervous system. nih.govnih.gov These models are built using a set of known active compounds and a variety of molecular descriptors.

To develop a QSAR model for a series of analogs of Benzyl-ethyl-piperidin-2-ylmethyl-amine, one would calculate a range of descriptors, including:

2D descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.

3D descriptors: Molecular shape indices, solvent-accessible surface area, and descriptors from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to build the predictive models. nih.govresearchgate.net A study on furan-pyrazole piperidine derivatives successfully developed QSAR models to predict their inhibitory activity against Akt1 kinase, a cancer target. nih.govtandfonline.com Similarly, a QSAR analysis of phenyl piperidine derivatives identified key structural features for dual inhibition of the NK1 receptor and the serotonin (B10506) transporter. nih.gov

For Benzyl-ethyl-piperidin-2-ylmethyl-amine and its hypothetical analogs, a QSAR study might identify that specific substitutions on the benzyl ring or modifications to the ethyl-amine side chain significantly impact its predicted biological activity.

Table 2: Representative Descriptors Used in a Hypothetical QSAR Model for Piperidine Derivatives

| Descriptor Type | Descriptor Name | Significance in Model |

|---|---|---|

| Electronic | Dipole Moment | Positive correlation with activity |

| Steric | Molar Refractivity | Optimal range for activity |

| Topological | Wiener Index | Negative correlation with activity |

| Hydrophobic | LogP | Positive correlation with activity |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. The piperidine ring typically adopts a chair conformation, but twist-boat conformations are also possible and can be stabilized by protein-ligand interactions. nih.govacs.org Conformational analysis of Benzyl-ethyl-piperidin-2-ylmethyl-amine would involve computational methods to determine the relative energies of its different spatial arrangements.

Studies on N-acylpiperidines have shown that substituents on the piperidine ring can influence the equilibrium between chair and twist-boat conformations. nih.gov For Benzyl-ethyl-piperidin-2-ylmethyl-amine, the orientation of the benzyl and ethyl-methyl-amine groups (axial vs. equatorial) would be a key focus of conformational analysis.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, both in solution and when bound to a protein. researchgate.net An MD simulation of the Benzyl-ethyl-piperidin-2-ylmethyl-amine-protein complex, as identified through molecular docking, would be performed to assess the stability of the binding mode. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD suggests a stable binding complex. researchgate.netacs.org Research on other N-benzyl-piperidine derivatives has utilized MD simulations to confirm the stability of their interactions with cholinesterases. nih.gov

Table 3: Representative Molecular Dynamics Simulation Parameters and Outputs

| Parameter | Typical Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Ligand RMSD | Stable fluctuation around a mean value (e.g., < 2 Å) |

| Protein RMSD | Plateau after an initial equilibration period |

| Key Hydrogen Bonds | Maintained throughout the simulation |

In Silico Prediction of Biological Activity Spectra and Target Prioritization

In the early stages of drug discovery, it is beneficial to predict the likely biological activities and potential targets of a new compound. clinmedkaz.org Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used for this purpose. clinmedkaz.orgclinmedkaz.org These tools compare the structure of a query molecule, such as Benzyl-ethyl-piperidin-2-ylmethyl-amine, to databases of known bioactive compounds to predict its likely protein targets and pharmacological effects.

For new piperidine derivatives, these in silico methods have predicted a wide range of potential activities, including effects on enzymes, receptors, ion channels, and transporters, suggesting applications in areas like cancer and central nervous system disorders. clinmedkaz.orgclinmedkaz.org The output of these predictions is often a list of potential targets and activities, each with a probability score. This information is invaluable for prioritizing which experimental assays should be performed. For instance, a high probability score for interaction with dopamine receptors would prompt in vitro binding assays for these specific receptors. clinmedkaz.orgclinmedkaz.org

Table 4: Representative Output from an In Silico Biological Activity Prediction for Benzyl-ethyl-piperidin-2-ylmethyl-amine

| Predicted Activity | Probability (Pa) | Predicted Target Class | Probability |

|---|---|---|---|

| Kinase Inhibitor | 0.75 | Enzymes | 0.65 |

| GPCR Ligand | 0.68 | G-protein coupled receptors | 0.58 |

| Ion Channel Blocker | 0.55 | Ion Channels | 0.45 |

| Antineoplastic | 0.52 | Nuclear Receptors | 0.30 |

Preclinical Pharmacological Investigation Methodologies

In Vitro Pharmacological Assays for Affinity and Functional Activity

In vitro assays are the foundational step in characterizing the pharmacological profile of a test compound. These studies are conducted in a controlled environment outside of a living organism, such as in test tubes or on cultured cells. They are designed to determine the compound's ability to interact with specific biological targets and to elicit a functional response.

Radioligand Binding Assays for Receptor/Transporter Occupancy

Radioligand binding assays are a crucial tool for determining the affinity of a compound for a specific receptor or transporter. nih.gov This technique provides direct information on how strongly the compound binds to its target. nih.gov

The general methodology involves:

Preparation of Target Tissue: Membranes from cells or tissues that are known to express the target receptor or transporter are prepared. smolecule.com

Incubation: These membranes are incubated with a radioligand—a radioactively labeled molecule known to bind specifically to the target. The incubation is performed at various concentrations of the unlabeled test compound (e.g., Benzyl-ethyl-piperidin-2-ylmethyl-amine).

Competition: The test compound competes with the radioligand for binding to the target sites. smolecule.com

Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. nih.gov The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the target. nih.gov

Illustrative Data from Radioligand Binding Assay

| Target | Radioligand | Test Compound Concentration (nM) | % Inhibition of Radioligand Binding | IC50 (nM) | Ki (nM) |

| Receptor X | [³H]-Ligand Y | 0.1 | 5 | ||

| 1 | 20 | ||||

| 10 | 50 | 10 | 4.5 | ||

| 100 | 85 | ||||

| 1000 | 98 | ||||

| Transporter Z | [¹²⁵I]-Ligand A | 0.5 | 8 | ||

| 5 | 25 | ||||

| 50 | 48 | 52 | 23.6 | ||

| 500 | 88 | ||||

| 5000 | 99 | ||||

| Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for Benzyl-ethyl-piperidin-2-ylmethyl-amine. |

Enzyme Activity Assays for Inhibitory Potency

Enzyme activity assays are employed to determine if a compound can inhibit the function of a particular enzyme. For benzylpiperidine derivatives, this could include enzymes such as acetylcholinesterase (AChE) or monoacylglycerol lipase (B570770) (MAGL). nih.govunisi.it

The general methodology involves:

Enzyme and Substrate Preparation: A purified enzyme solution and a specific substrate for that enzyme are prepared. The substrate is often a molecule that produces a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic action.

Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

Signal Detection: The change in the detectable signal over time is monitored using a spectrophotometer or fluorometer. This change reflects the rate of the enzymatic reaction.

Data Analysis: The inhibitory effect of the compound is quantified by comparing the reaction rates in the presence and absence of the inhibitor. The data are plotted to determine the IC50 value, which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Illustrative Data from Enzyme Inhibition Assay

| Enzyme Target | Test Compound Concentration (µM) | % Enzyme Inhibition | IC50 (µM) |

| Enzyme Alpha | 0.01 | 12 | |

| 0.1 | 35 | ||

| 1 | 55 | 0.85 | |

| 10 | 90 | ||

| 100 | 99 | ||

| Enzyme Beta | 0.1 | 5 | |

| 1 | 15 | ||

| 10 | 45 | 11.2 | |

| 100 | 85 | ||

| 1000 | 98 | ||

| Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for Benzyl-ethyl-piperidin-2-ylmethyl-amine. |

Cell-Based Functional Assays for Efficacy and Selectivity

Cell-based functional assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays are conducted using living cells that naturally express or have been engineered to express the target of interest.

The general methodology involves:

Cell Culture: Cells expressing the target receptor are cultured in multi-well plates.

Compound Application: The cells are treated with the test compound, either alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).

Measurement of Cellular Response: A specific cellular response that is downstream of receptor activation is measured. This can include changes in intracellular second messengers (e.g., calcium ions, cyclic AMP), reporter gene expression, or membrane potential.

Data Analysis: For agonists, a dose-response curve is generated to determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax). For antagonists, the assay measures the ability of the compound to shift the dose-response curve of a known agonist, from which an antagonist affinity constant (Kb) can be calculated.

Illustrative Data from Cell-Based Functional Assay

| Assay Type | Target | Measured Response | EC50 / IC50 (nM) | Emax / % Inhibition |

| Agonist Assay | Receptor Gamma | Calcium Influx | 150 | 85% |

| Antagonist Assay | Receptor Delta | cAMP Inhibition | 75 | 95% |

| Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for Benzyl-ethyl-piperidin-2-ylmethyl-amine. |

In Vivo Efficacy Assessment in Animal Models (General Methodologies)

Behavioral Pharmacology Paradigms

Behavioral pharmacology paradigms are a set of standardized tests designed to assess the effects of a compound on animal behavior. The choice of paradigm depends on the predicted therapeutic application of the compound (e.g., antidepressant, anxiolytic, analgesic). For a compound with potential activity in the central nervous system, relevant paradigms might include tests for locomotor activity, anxiety, depression, and cognition. nih.gov

Biochemical Endpoint Analysis in Tissue and Fluid Samples

Following behavioral testing, or in separate studies, tissue and fluid samples (e.g., brain, blood, cerebrospinal fluid) are often collected from the animals. These samples are analyzed to measure biochemical changes that may have been induced by the compound. This can include measuring levels of neurotransmitters and their metabolites, assessing receptor occupancy ex vivo, or quantifying biomarkers related to the therapeutic target. This analysis helps to correlate the behavioral effects with the underlying neurochemical changes.

In Vitro Metabolic Stability Assessment Methodologies

The evaluation of a compound's metabolic stability is a critical step in early drug discovery, as it helps to predict its pharmacokinetic profile, particularly its hepatic clearance. springernature.comevotec.com The primary objective of these in vitro assays is to determine the rate at which a compound is metabolized by liver enzymes, which provides an estimate of its intrinsic clearance (CLint). researchgate.netyoutube.com For a compound like Benzyl-ethyl-piperidin-2-ylmethyl-amine, standard methodologies involving liver-derived systems are employed. thermofisher.com

The most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes. researchgate.netescientificpublishers.com Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.comyoutube.com Hepatocytes, being intact liver cells, contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive model of liver metabolism. thermofisher.comeuropa.eu The choice between these systems depends on the specific goals of the study. springernature.com Microsomal assays are often used for high-throughput screening due to their cost-effectiveness and ease of use, primarily to assess Phase I metabolic susceptibility. evotec.comyoutube.com

The standard procedure for a microsomal stability assay involves incubating the test compound, such as Benzyl-ethyl-piperidin-2-ylmethyl-amine, with pooled liver microsomes from a relevant species (e.g., human, rat, mouse) at a physiological temperature of 37°C. evotec.comprotocols.io The reaction mixture is buffered (e.g., with potassium phosphate (B84403) at pH 7.4) and requires the addition of a cofactor, typically NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate), to initiate the enzymatic reactions. researchgate.netprotocols.io To ensure a continuous supply of the cofactor, an NADPH-regenerating system is often used. frontiersin.org

The experiment is conducted over a series of time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). evotec.comprotocols.io At each designated time, an aliquot of the reaction mixture is taken, and the enzymatic activity is immediately stopped or "quenched," usually by adding a cold organic solvent like acetonitrile. protocols.ioscispace.com Control incubations are run concurrently, most importantly a "minus cofactor" control, to account for any non-enzymatic degradation of the compound. protocols.io

Following the incubation and quenching, the samples are processed, typically by centrifugation to precipitate the microsomal proteins. scispace.com The concentration of the remaining parent compound in the supernatant is then quantified. springernature.com The analytical method of choice for this quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). escientificpublishers.comnih.gov This technique offers high sensitivity and specificity, allowing for accurate measurement of the compound even at low concentrations. researchgate.netmdpi.com

The data obtained, representing the percentage of the parent compound remaining over time, is used to determine the rate of metabolism. By plotting the natural logarithm of the percentage of compound remaining against time, the elimination rate constant (k) can be calculated from the slope of the resulting line. nih.gov This rate constant is then used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). thermofisher.comnih.gov

Detailed Research Findings

While specific data for "Benzyl-ethyl-piperidin-2-ylmethyl-amine" is not publicly available, research on structurally related N-benzylpiperidine derivatives provides insight into the expected outcomes. researchgate.netunisi.it For instance, studies on various piperidine-containing compounds demonstrate a wide range of metabolic stabilities, which can be influenced by other substitutions on the piperidine (B6355638) or benzyl (B1604629) rings. researchgate.netnih.gov

The results from a typical in vitro metabolic stability assay in human liver microsomes (HLM) are presented in the tables below. Table 1 outlines the standard experimental conditions, and Table 2 provides an example of the data generated for a hypothetical compound with moderate clearance, alongside control compounds with known metabolic profiles.

Table 1: Typical Incubation Conditions for Human Liver Microsome (HLM) Stability Assay

| Parameter | Condition | Rationale |

| Test System | Pooled Human Liver Microsomes (HLM) | Represents the average metabolic activity of the human population, containing key Phase I enzymes. evotec.com |

| Protein Concentration | 0.5 mg/mL | A standard concentration that provides sufficient enzymatic activity without excessive non-specific binding. protocols.io |

| Test Compound Conc. | 1 µM | A concentration typically below the Michaelis-Menten constant (Km) to ensure first-order kinetics. evotec.com |

| Cofactor | NADPH-Regenerating System | Provides a sustained source of NADPH required for CYP450 enzyme function. frontiersin.org |

| Incubation Temperature | 37°C | Mimics physiological body temperature. protocols.io |

| Time Points | 0, 5, 15, 30, 45 min | A standard range to capture the depletion curve for compounds with varying stabilities. evotec.com |

| Analysis Method | LC-MS/MS | Provides high sensitivity and specificity for quantifying the parent compound. mdpi.com |

Table 2: Example Data from HLM Stability Assay

| Compound | % Remaining at 5 min | % Remaining at 15 min | % Remaining at 30 min | % Remaining at 45 min | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Classification |

| Verapamil (High Clearance) | 55.2 | 18.5 | 3.4 | <1 | 6.8 | 203.8 | High |

| Hypothetical Compound | 88.1 | 65.3 | 42.6 | 28.0 | 27.5 | 50.4 | Moderate |

| Carbamazepine (Low Clearance) | 98.2 | 95.1 | 90.4 | 86.6 | 215.1 | 6.4 | Low |

From this data, the in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) is then determined by the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Mass). europa.eu These values allow researchers to rank compounds based on their metabolic lability and predict their in vivo hepatic clearance, guiding the selection of candidates for further development. springernature.comyoutube.com For example, a compound with very high intrinsic clearance (short half-life) may be rapidly eliminated from the body, leading to poor bioavailability. nih.gov Conversely, a compound with very low clearance may accumulate and cause toxicity. researchgate.net

Medicinal Chemistry and Chemical Biology Applications

Benzyl-Ethyl-Piperidin-2-ylmethyl-amine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby enabling the study of that target's function in biological systems. labseeker.com The development of such probes is a critical aspect of chemical biology and drug discovery, facilitating target validation and the elucidation of complex cellular pathways. labseeker.commdpi.com Probes are often equipped with reporter groups or reactive functionalities to allow for the detection and identification of their binding partners. nih.gov

Currently, there is a lack of specific published research detailing the synthesis or application of Benzyl-ethyl-piperidin-2-ylmethyl-amine as a chemical probe. While the broader class of piperidine (B6355638) derivatives has been utilized in the development of probes for various targets, including enzymes and receptors, the specific compound has not been identified in the literature as a tool for activity-based protein profiling or for the selective modulation of a particular biological target in probe-based studies.

Scaffold Exploitation and Lead Optimization Strategies

The principle of scaffold exploitation is fundamental to modern medicinal chemistry. It involves the iterative chemical modification of a core molecular structure, or scaffold, to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.govacs.org The piperidine ring, particularly the N-benzylpiperidine motif, is a frequently exploited scaffold in drug discovery. nih.govthieme-connect.com Strategies often involve modifying substituents on both the piperidine and the benzyl (B1604629) rings to explore the structure-activity relationships (SAR). thieme-connect.com

While the N-benzylpiperidine scaffold is widely used, specific lead optimization campaigns centered on Benzyl-ethyl-piperidin-2-ylmethyl-amine are not documented in the available scientific literature. General strategies for similar scaffolds often involve:

Modification of the Benzyl Moiety: Introducing various substituents on the aromatic ring to probe for additional interactions with the target protein.

Alteration of the Ethyl Group: Varying the length and nature of the alkyl chain to optimize binding affinity and physicochemical properties.

Stereochemical Control: Investigating the impact of the chiral center at the 2-position of the piperidine ring on biological activity and selectivity, as stereochemistry is often crucial for potent and selective target engagement. thieme-connect.com

Without specific data on Benzyl-ethyl-piperidin-2-ylmethyl-amine, any discussion of lead optimization remains speculative and based on general principles applied to related molecules.

Design of Multi-Target Directed Ligands (MTDLs) Incorporating the Scaffold

Multi-target directed ligands (MTDLs) are single chemical entities designed to modulate multiple biological targets simultaneously. nih.govcsic.es This approach is particularly relevant for complex multifactorial diseases like neurodegenerative disorders, where hitting a single target has proven to be of limited efficacy. nih.gov The design of MTDLs often involves the hybridization of two or more pharmacophores into a single molecule. csic.es

The N-benzylpiperidine scaffold is a key component in several MTDLs developed for conditions such as Alzheimer's disease. nih.gov For instance, derivatives of the approved drug Donepezil, which contains an N-benzylpiperidine moiety, have been explored for their ability to inhibit both cholinesterases and other targets relevant to Alzheimer's pathology. researchgate.net

However, there are no specific reports of Benzyl-ethyl-piperidin-2-ylmethyl-amine being used as a foundational scaffold for the design and synthesis of MTDLs. While the structural components are relevant to MTDL design, published studies have not explicitly detailed its incorporation into such multi-targeting agents.

Future Research Directions and Unaddressed Questions

Elucidation of Novel Biological Targets and Polypharmacology

The piperidine (B6355638) nucleus is a versatile scaffold found in drugs targeting a wide array of biological systems, including the central nervous system (CNS), and in therapies for cancer and infectious diseases. encyclopedia.pubrsc.org A primary future objective is to identify the specific biological targets of Benzyl-ethyl-piperidin-2-ylmethyl-amine. Given the structural similarities to known bioactive molecules, several target classes are of immediate interest.

Potential Target Classes for Investigation:

Opioid Receptors: The piperidine moiety is a cornerstone of potent analgesics like morphine and fentanyl. encyclopedia.pubtandfonline.com Research should explore the affinity of Benzyl-ethyl-piperidin-2-ylmethyl-amine for µ, δ, and κ-opioid receptors to assess its potential as a novel pain management agent. tandfonline.com

Sigma (σ) Receptors: The piperidine ring is a key structural element for ligands that bind to σ₁ and σ₂ receptors, which are implicated in neuropathic pain and neurodegenerative disorders. nih.gov Investigating the compound's affinity for these receptors could reveal therapeutic potential for complex neurological conditions.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical targets in Alzheimer's disease therapy. ajchem-a.com Donepezil, a prominent AChE inhibitor, is a piperidine derivative, suggesting that Benzyl-ethyl-piperidin-2-ylmethyl-amine could be evaluated for similar inhibitory activity. encyclopedia.pub

Dopamine (B1211576) and Serotonin (B10506) Receptors: Many antipsychotic drugs feature a piperidine core that interacts with dopamine (e.g., D₂) and serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ) receptors. nih.gov Screening for activity at these receptors is a logical step to explore potential applications in psychiatric disorders. nih.gov

A crucial aspect of this research will be to explore its polypharmacology , or the ability to modulate multiple targets simultaneously. nih.gov This approach can lead to more effective treatments for complex diseases by attacking the system on multiple fronts. nih.gov For instance, a compound that dually targets σ₁ receptors and opioid receptors could offer enhanced analgesia. nih.gov

Table 1: Potential Biological Targets and Therapeutic Areas for Benzyl-ethyl-piperidin-2-ylmethyl-amine

| Target Class | Specific Examples | Potential Therapeutic Area | Rationale Based on Piperidine Scaffold |

|---|---|---|---|

| Opioid Receptors | µ (MOR), δ (DOR), κ (KOR) | Pain Management | Core component of many opioid analgesics. encyclopedia.pubtandfonline.com |

| Sigma (σ) Receptors | σ₁, σ₂ | Neuropathic Pain, Neuroprotection | Piperidine is an influential structural element for σ₁R affinity. nih.gov |

| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's Disease | Donepezil is a well-known piperidine-based AChE inhibitor. encyclopedia.pubajchem-a.com |

| Monoamine Receptors | Dopamine D₂, Serotonin 5-HT₁ₐ/₂ₐ | Schizophrenia, Depression | Multi-target antipsychotics often contain a piperidine core. nih.gov |

| Chemokine Receptors | CCR5 | HIV/AIDS | Piperidine derivatives have been developed as potent CCR5 inhibitors. nih.gov |

Advanced Synthetic Strategies for Conformationally Constrained Analogs

The flexibility of the piperidine ring allows it to adopt various conformations (e.g., chair, boat), which influences how it binds to a biological target. A key area for future research is the design and synthesis of conformationally constrained analogs of Benzyl-ethyl-piperidin-2-ylmethyl-amine. Rigidifying the structure can lock the molecule into a bioactive conformation, potentially leading to significant improvements in potency and metabolic stability. researchgate.net

Modern synthetic methods provide a robust toolbox for creating such analogs:

Fused and Bridged Scaffolds: Introducing additional rings to create bicyclic or polycyclic systems (e.g., azabicyclo[3.1.1]heptanes) can severely restrict conformational freedom. researchgate.net

Spirocyclic Derivatives: The synthesis of spiropiperidines, where a single atom is common to two rings, introduces three-dimensionality that can enhance interaction with protein binding sites, an approach known as "escape from flatland." encyclopedia.pub

Stereoselective Synthesis: The development of enantiomerically pure versions is critical, as different stereoisomers can have vastly different pharmacological activities. rsc.orgmdpi.com Strategies like diastereoselective lithiation and catalytic asymmetric hydrogenation of pyridine (B92270) precursors can be employed to access specific isomers. rsc.orgrsc.org

A recent innovative strategy combines biocatalytic C-H oxidation with radical cross-coupling, a method that simplifies the synthesis of complex 3D piperidines and reduces the reliance on costly precious metal catalysts. news-medical.net Applying such modular approaches could accelerate the creation of a diverse library of constrained analogs for structure-activity relationship (SAR) studies. news-medical.net

Integration of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery

The discovery and optimization of novel drug candidates can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). ijpsjournal.commednexus.org For a scaffold like Benzyl-ethyl-piperidin-2-ylmethyl-amine, AI offers powerful tools to navigate the vast chemical space and predict molecular behavior.

Applications of AI/ML in Future Research:

Predictive Modeling: ML algorithms, particularly deep learning, can be trained on large datasets of known piperidine derivatives to predict the physicochemical properties, bioactivity, and potential toxicity of novel analogs. nih.govnih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success.

De Novo Molecule Generation: Generative AI models can design entirely new molecular structures based on the piperidine scaffold that are optimized for desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. ijpsjournal.com

Polypharmacology Prediction: AI can analyze complex datasets to identify patterns that correlate with multi-target activity, guiding the design of ligands with specific polypharmacological profiles. mednexus.orgnih.gov

Clinical Trial Optimization: AI can help in identifying patient populations, recognizing biomarkers, and even forecasting clinical trial outcomes, which would be a crucial downstream application if the compound progresses. ijpsjournal.com

Exploration of Additional Pharmacological Profiles and Therapeutic Modalities

Beyond the primary CNS targets, the inherent versatility of the piperidine scaffold suggests that Benzyl-ethyl-piperidin-2-ylmethyl-amine could be explored for a wide range of other therapeutic applications. encyclopedia.pubscielo.org.mx The history of drug discovery is rich with examples of scaffolds demonstrating unexpected activities.

Potential Alternative Therapeutic Areas:

Anticancer Activity: Numerous piperidine derivatives have shown promise as anticancer agents by inhibiting key targets like IκB kinase (IKKb) or acting as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). encyclopedia.pub

Antiviral/Antiparasitic Properties: Piperidine-based molecules have been developed as inhibitors of the CCR5 receptor, a key co-receptor for HIV entry. nih.gov Furthermore, natural and synthetic piperidines like febrifugine (B1672321) have shown potent antiparasitic effects. encyclopedia.pub

Antimicrobial Activity: The piperidine nucleus is a component of various compounds screened for antibacterial and antifungal properties. ajchem-a.comscielo.org.mx

Metabolic Disorders: Certain piperidine analogs act as alpha-glucosidase inhibitors, offering a therapeutic strategy for managing diabetes. drugbank.com

Future research should involve broad-based phenotypic screening to uncover novel activities that may not be predicted by its structure alone. This unbiased approach could reveal unexpected therapeutic modalities for Benzyl-ethyl-piperidin-2-ylmethyl-amine, opening up entirely new avenues for drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl-ethyl-piperidin-2-ylmethyl-amine, and how can purity be validated?

- Methodological Answer : Synthesis involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, intermediates like 4-benzylpiperidine derivatives can be functionalized using ethylamine under controlled pH and temperature. Purification often employs column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) . Validate purity via:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 299 [M+H]⁺ in related compounds) .

- NMR Spectroscopy : Analyze proton environments (e.g., δ 2.8–3.2 ppm for piperidine protons) .

Q. How can the molecular structure of Benzyl-ethyl-piperidin-2-ylmethyl-amine be experimentally confirmed?

- Methodological Answer : Use crystallographic and spectroscopic techniques:

- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., mean C–C bond length ~1.54 Å) using SHELX software for refinement (R factor <0.07) .

- FT-IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/ACGIH guidelines:

- Personal Protective Equipment (PPE) : Use P95 respirators, nitrile gloves, and chemical-resistant lab coats .

- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure. Avoid drainage contamination due to potential aquatic toxicity .

Advanced Research Questions

Q. How can computational tools aid in predicting the reactivity or binding interactions of Benzyl-ethyl-piperidin-2-ylmethyl-amine?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on piperidine and benzyl moieties as pharmacophores .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Q. How should researchers resolve contradictions in spectroscopic or biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., solvent, temperature) .

- Alternative Techniques : Cross-validate NMR data with LC-MS or compare crystallographic data with computational models .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

- Methodological Answer :

- In Vitro Assays : Use MTT assays to measure cytotoxicity (IC50 values) in cancer cell lines (e.g., HCT-116) .

- Flow Cytometry : Quantify apoptosis via Annexin V/PI staining and cell cycle arrest analysis (e.g., G1/S phase blockade) .

Q. What challenges arise in crystallizing Benzyl-ethyl-piperidin-2-ylmethyl-amine, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.